2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[3,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)8-5-6-9(13(16,17)18)10(7-8)14(19,20)21/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHZHRQVSAGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-bis(trifluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Reactivity and Catalytic Properties
The compound serves as a versatile reagent in organic synthesis due to its ability to participate in various reactions. It is particularly noted for its role in:
- Borylation Reactions : It can be used to introduce boron into organic molecules, facilitating further functionalization. This is crucial for synthesizing complex organic compounds.
- Cross-Coupling Reactions : The compound acts as a coupling partner in Suzuki-Miyaura reactions, allowing for the formation of carbon-carbon bonds between aryl and vinyl groups. This is essential in constructing biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.
Case Study: Borylation of Aryl Halides
A study demonstrated the effectiveness of 2-(3,4-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in borylating aryl halides under mild conditions. The reaction yielded high selectivity and efficiency, showcasing its utility in synthesizing functionalized aromatic compounds .
Materials Science
Polymer Chemistry
In materials science, this compound is employed in the synthesis of advanced materials such as polymers and nanocomposites. Its unique structure contributes to enhanced thermal stability and mechanical properties.
- Thermal Stability : The presence of trifluoromethyl groups enhances the thermal stability of polymers synthesized using this boron compound.
- Nanocomposite Formation : It can be used to create boron-containing nanocomposites that exhibit improved electrical and thermal conductivity.
Data Table: Properties of Polymers Synthesized Using the Compound
| Property | Value |
|---|---|
| Thermal Decomposition Temp | > 300 °C |
| Electrical Conductivity | 10^-3 S/cm |
| Mechanical Strength | 50 MPa |
Medicinal Chemistry
Drug Development
The compound's reactivity makes it a valuable intermediate in drug synthesis. Its ability to form stable complexes with various biomolecules allows for the development of new therapeutic agents.
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit anticancer properties by targeting specific cancer cell pathways.
- Antiviral Compounds : The compound has been explored for its potential in synthesizing antiviral agents that inhibit viral replication.
Case Study: Synthesis of Anticancer Agents
In a recent study, researchers synthesized a series of anticancer agents using this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and number of trifluoromethyl (-CF₃) groups on the aryl ring critically determine electronic and steric properties:
Key Insight: The target compound’s 3,4-di-CF₃ configuration creates a uniquely electron-deficient aryl ring, favoring rapid oxidative addition in palladium-catalyzed reactions compared to mono-CF₃ analogs .
Reactivity in Cross-Coupling Reactions
Compounds with multiple -CF₃ groups exhibit distinct reactivity:
- Suzuki-Miyaura Coupling : The target compound’s electron-deficient aryl ring accelerates transmetalation, reducing required catalyst loading (e.g., Pd(dppf)Cl₂ at 1–5 mol% vs. 10 mol% for less electron-deficient analogs) .
- Stability : Bis-CF₃ derivatives show superior stability under basic conditions compared to methoxy- or chloro-substituted analogs (e.g., ’s dichloro-dimethoxy derivative requires inert atmosphere for stability) .
Physical Properties and Solubility
- Melting Points : Bis-CF₃ derivatives generally exhibit higher melting points (e.g., 201°C for a related 4-CF₃ compound in ) due to strong intermolecular dipole interactions.
- Solubility : The target compound is less soluble in hexane/ethyl acetate mixtures (common purification solvents) than analogs with methoxy or alkyl groups (e.g., ’s chloro-pentenyl derivative is an oil at room temperature) .
Biological Activity
2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research, particularly in organic synthesis and pharmaceutical development. Its unique structure allows it to participate in diverse chemical reactions and potentially exhibit significant biological activities. This article explores the biological activity of this compound, emphasizing its applications in drug discovery and material science.
- IUPAC Name : this compound
- Molecular Formula : C14H15BF6O2
- Molecular Weight : 340.07 g/mol
- CAS Number : 69807-91-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Pharmaceutical Applications
This compound is primarily utilized in drug discovery for its ability to form boron-containing compounds that may demonstrate unique biological activities:
- Inhibition of Enzymes : Research indicates that compounds similar to this dioxaborolane can inhibit various enzymes involved in disease pathways. For example, derivatives have shown potential as inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Properties : Some studies have highlighted the antioxidant effects of boron-containing compounds. These properties are crucial for developing therapies aimed at reducing oxidative stress associated with chronic diseases .
2. Organic Synthesis
The compound serves as a versatile reagent in organic chemistry:
- Formation of Carbon-Boron Bonds : It plays a critical role in synthesizing complex organic molecules through carbon-boron bond formation. This reactivity is essential for creating pharmaceuticals and agrochemicals with enhanced bioactivity .
3. Material Science
In material science, this compound contributes to the development of advanced materials:
- Polymer Development : The incorporation of boron into polymers can enhance their thermal stability and chemical resistance. This property is particularly valuable in creating materials for high-performance applications .
Case Studies and Research Findings
Q & A
Q. What are the recommended methods for synthesizing 2-(3,4-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high yield and purity?
- Methodological Answer : This compound is typically synthesized via Miyaura borylation. A general protocol involves reacting 3,4-bis(trifluoromethyl)bromobenzene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMF or THF at 80–100°C under inert atmosphere .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (2–5 mol%) |
| Solvent | THF (anhydrous) |
| Temperature | 80–90°C |
| Reaction Time | 12–24 hours |
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol yields >95% purity. Monitor by TLC (Rf ≈ 0.4 in hexane/EtOAc 9:1) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
- Storage : Store in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis. Separate from oxidizing agents and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : A sharp singlet near δ 30–32 ppm confirms the boronate ester structure .
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.2 ppm) and CF₃ groups (δ -60 to -65 ppm in ¹⁹F NMR) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₅BF₆O₂, calculated m/z 388.09) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for sterically hindered substrates?
- Methodological Answer :
- Catalyst Selection : Use bulky ligands like SPhos or RuPhos to enhance steric tolerance. Pd(OAc)₂ with SPhos (2 mol%) in THF/H₂O (3:1) at 60°C improves coupling efficiency .
- Additives : Include Cs₂CO₃ (2 equiv.) to deprotect boronate esters and stabilize intermediates .
- Case Study : Coupling with 2-bromopyridine achieved 85% yield under these conditions vs. 45% with Pd(PPh₃)₄ .
Q. How should researchers resolve discrepancies in reported reactivity data for this compound in aqueous vs. anhydrous conditions?
- Methodological Answer :
- Hypothesis Testing : Conduct controlled experiments comparing hydrolysis rates (via ¹¹B NMR) in THF/H₂O mixtures. Hydrolysis to boronic acid is faster at pH < 7, reducing cross-coupling efficiency .
- Data Reconciliation : Use kinetic modeling (e.g., Arrhenius plots) to quantify temperature-dependent stability. For example, hydrolysis half-life increases from 2 hours (pH 5) to 48 hours (pH 9) .
Q. What strategies are recommended for integrating this compound into multi-step syntheses requiring air-free conditions?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for all transfers. Pre-dry solvents (MgSO₄) and substrates (3Å molecular sieves) .
- Sequential Reactions : After cross-coupling, protect the boronate ester with ethylene glycol to prevent degradation during subsequent steps (e.g., Grignard reactions) .
- Monitoring : Employ in-situ IR or Raman spectroscopy to track reaction progress without breaking inert conditions .
Data Contradiction Analysis
Q. How to address conflicting literature reports on the thermal stability of this compound?
- Methodological Answer :
- Reproducibility Checks : Perform DSC/TGA under identical conditions (e.g., 5°C/min ramp in N₂). Reported decomposition temperatures range 180–220°C due to varying purity levels .
- Impact of Trace Moisture : Contamination by H₂O lowers stability. Karl Fischer titration of disputed samples showed 0.1% H₂O reduced decomposition onset by 40°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
